molecular formula C16H13ClN2OS B3008756 7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 451465-73-9

7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B3008756
CAS RN: 451465-73-9
M. Wt: 316.8
InChI Key: BXUBVGQHTUAIPI-UHFFFAOYSA-N
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Description

The compound "7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar quinazoline derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines involves Huisgen's [3+2] dipolar cycloaddition, which is a common method for constructing heterocyclic compounds . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is achieved through a five-step process including substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system containing nitrogen atoms. The presence of substituents such as chloro, methoxy, and thioxo groups can significantly influence the chemical behavior and biological activity of these molecules. For example, the structure of 7-chloro-4-methoxyquinoline was modified through reactions with thiophosgene, leading to a product with a 2-thioxoquinoline moiety . This suggests that the compound "7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" would also have a complex structure with potential reactive sites for further chemical modifications.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which can be utilized to synthesize new compounds with potential pharmacological properties. The study on 7-chloro-4-methoxyquinoline shows that it can undergo ring scission when treated with thiophosgene, leading to different heterocyclic systems . This indicates that the compound may also participate in similar reactions, which could be explored for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of halogens, such as chlorine, and functional groups like methoxy and thioxo, can affect properties like solubility, melting point, and reactivity. Although the specific properties of "7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" are not detailed in the provided papers, the synthesis and reactions of similar compounds suggest that it would exhibit unique characteristics pertinent to its structure .

Scientific Research Applications

Synthesis Methods

  • A practical approach for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, like 7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been developed using dithiocarbamate chemistry. This method is advantageous due to its simplicity, good yields, and cost-effectiveness (Azizi & Edrisi, 2017).

Antimicrobial and Anticonvulsant Activities

  • Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which might include compounds structurally similar to 7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have shown broad spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activities (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Cytotoxic Effects and Apoptosis Induction

  • Certain quinazolinone derivatives exhibit significant cytotoxic effects against MCF-7 breast cancer cells, with distinct apoptotic features, suggesting potential applications in cancer research and therapy (Zahedifard et al., 2015).

Synthesis of Azomethine Derivatives

  • Azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, including the 7-chloro variant, have been synthesized and characterized, indicating their potential utility in various chemical and pharmaceutical applications (Saeed, Mahmood, & Flörke, 2014).

Antibacterial Activity

  • Compounds similar to 7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have shown significant antibacterial activity against a range of bacteria, suggesting their potential as antibacterial agents (Osarumwense, 2022).

Corrosion Inhibition

  • Quinazolinone compounds have been studied as corrosion inhibitors for mild steel in acidic environments, indicating potential industrial applications for these chemicals (Hashim et al., 2012).

Antimicrobial Dyes

  • Novel quinazolinone-based reactive dyes with antimicrobial properties have been synthesized, demonstrating the versatility of quinazolinone derivatives in textile and pharmaceutical industries (Patel & Patel, 2011).

properties

IUPAC Name

7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-7-6-12(17)8-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUBVGQHTUAIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

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